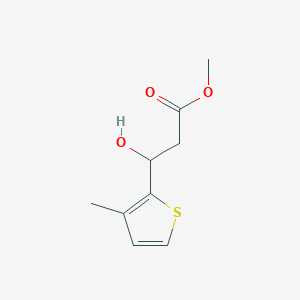

Methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate

Description

Methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate is a thiophene-containing ester derivative characterized by a hydroxyl group at the β-position of the propanoate backbone and a 3-methylthiophen-2-yl substituent. Thiophene derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their aromaticity and electron-rich heterocyclic structure .

Properties

Molecular Formula |

C9H12O3S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate |

InChI |

InChI=1S/C9H12O3S/c1-6-3-4-13-9(6)7(10)5-8(11)12-2/h3-4,7,10H,5H2,1-2H3 |

InChI Key |

UVFGOGBFLJPFIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C(CC(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Thiophene-Containing Ester Backbone

The starting point is often the preparation of methyl 3-(3-methylthiophen-2-yl)propanoate or related esters. Literature shows that thiophene acetic acids or propanoic acids can be esterified under acidic conditions to yield the corresponding methyl esters.

Typical esterification procedure:

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1 | 3-Methylthiophene-2-acetic acid + methanol + sulfuric acid (catalytic) | Reflux for 24 h under stirring |

| 2 | Concentration under reduced pressure, aqueous workup | Methyl 3-(3-methylthiophen-2-yl)acetate obtained in high yield (~97%) |

| 3 | Purification by extraction and drying over MgSO4 | Colorless oil or solid depending on purity |

This method parallels the preparation of methyl 2-(thiophen-3-yl)acetate reported with 97% yield using sulfuric acid-catalyzed esterification.

Introduction of the 3-Hydroxy Group on the Propanoate Chain

The hydroxy group at the 3-position can be introduced by hydroxylation of an appropriate precursor, typically via epoxidation followed by ring-opening or direct nucleophilic substitution.

Method A: Acid-Catalyzed Hydrolysis of Epoxides

- Starting from methyl 3-(3-methylthiophen-2-yl)oxirane-2-carboxylate (an epoxide derivative), treatment with dilute sulfuric acid in a dioxane-water mixture at ambient temperature overnight leads to ring opening and formation of methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate.

- Workup involves concentration, neutralization with sodium bicarbonate, extraction with dichloromethane, drying, and purification by flash chromatography.

- Yields reported for similar compounds are around 61-86%.

Method B: Alkylation of Amines with 2-Bromo-3-hydroxypropanoic Acid Derivatives

- 2-Bromo-3-hydroxypropanoic acid can be synthesized from serine derivatives.

- Activation of this acid with coupling agents like propanephosphoric acid anhydride (T3P) allows amide bond formation.

- Subsequent alkylation with thiophene-containing amines leads to 3-hydroxypropanamide derivatives, which can be further transformed into the ester form.

Functionalization of the Thiophene Ring

The methyl substitution at the 3-position of thiophene is typically introduced before esterification or hydroxylation steps.

- Halogenation (e.g., chlorination with N-chlorosuccinimide) of thiophene derivatives is reported to selectively functionalize the ring, which can then be used for further substitution reactions.

- Grignard reagents derived from iodothiophenes can react with electrophilic carbonyl compounds (e.g., thietanones) to form hydroxy-substituted thiophene derivatives, though this is more common for related thietane compounds than for the exact ester here.

Summary Table of Preparation Methods

Research Findings and Considerations

- The esterification step is robust and high yielding, making it a reliable starting point.

- Hydroxylation via epoxide ring-opening is stereoselective and can be tuned by reaction conditions.

- Use of activated coupling agents like T3P facilitates mild conditions for amide or ester bond formation involving hydroxypropanoic acid derivatives.

- Thiophene ring functionalization must be carefully controlled to avoid polysubstitution or ring degradation.

- Purification typically involves flash chromatography with solvents such as petroleum ether and ethyl acetate or diethyl ether mixtures.

- Moisture-sensitive reactions require dry solvents and inert atmospheres (argon) to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions due to the presence of the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

Methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate involves its interaction with molecular targets and pathways within biological systems. The thiophene ring and hydroxy group play crucial roles in its reactivity and interactions. For example, the compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

Key Observations :

- The hydroxyl group in Methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate enhances hydrogen-bonding capacity compared to non-hydroxylated esters like Methyl 2-(thiophen-3-yl)propanoate .

Thiophene Derivatives with Functional Modifications

Key Observations :

- Unlike this compound, a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol contains an amino alcohol moiety, which may enhance solubility in polar solvents .

- The trifluoromethyl group in Methyl 3-methoxy-2-(trifluoromethyl)propanoate increases lipophilicity and metabolic stability, a feature absent in the target compound .

Volatile Organic Compound (VOC) Analogues

Compounds like ethyl propanoate and methyl hexanoate (identified in mango volatiles) share ester functionalities but lack aromatic or hydroxyl groups . These simpler esters exhibit higher volatility and lower boiling points, making them unsuitable for applications requiring structural rigidity or hydrogen-bonding interactions.

Research Findings and Implications

- Synthetic Utility: The hydroxyl and thiophene groups in this compound make it a versatile intermediate for synthesizing bioactive molecules, similar to Ethyl-3-{...}propanoate derivatives used in Dabigatran etexilate preparation .

- Material Science Potential: Thiophene derivatives like Dimethyl 3,3′-diphenyl-2,2′-thiophene-dicarboxamide are employed in optoelectronics; the target compound’s hydroxyl group could enable functionalization for tailored materials .

- Analytical Challenges : Similar to (E)-2-octenal and other VOCs, the compound’s retention and migration times in chromatography may vary with structural modifications .

Biological Activity

Methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, synthesis, and structure-activity relationships (SAR) associated with this compound, drawing from diverse sources to provide a comprehensive overview.

- Molecular Formula : C₈H₁₀O₃S

- Molecular Weight : 186.23 g/mol

- CAS Number : 2059937-43-6

The compound features a hydroxyl group and a thiophene moiety, which contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, a related compound was shown to selectively inhibit the proliferation of colon cancer cells (HCT-116) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, demonstrating promising potential as an anticancer agent . The mechanism involves the induction of apoptosis in cancer cells, which is crucial for therapeutic efficacy.

Antioxidant Properties

Compounds with similar structures have been evaluated for their antioxidant activities. The presence of the thiophene ring is believed to enhance radical scavenging capabilities, thus providing protective effects against oxidative stress .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has been noted that modifications to the structure can lead to enhanced activity against various bacterial strains, suggesting that further optimization could yield effective antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for developing more potent derivatives. The following table summarizes key findings related to structural modifications and their impact on biological activity:

Case Studies

- Colon Cancer Inhibition : A study synthesized a series of methyl esters related to this compound and tested their effects on HCT-116 cells. The most effective compounds demonstrated significant inhibitory action, with the highest potency observed in derivatives with specific substitutions on the thiophene ring .

- Antioxidant Evaluation : Another investigation focused on the antioxidant capacity of thiophene-containing compounds, revealing that those with longer alkyl chains exhibited superior radical scavenging abilities compared to their shorter-chain counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.